Cyclosomatostatin is a synthetic cyclic octapeptide and a potent antagonist of somatostatin receptors. [, , , , , , , , , , , , , , , ] It serves as a valuable tool in scientific research to investigate the physiological roles of somatostatin and its receptors. [, , , , , , , , , , , , , , ] Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally occurring peptide hormone with a wide range of inhibitory effects on various endocrine and exocrine secretions, neurotransmission, and cell proliferation. [, , , ]
Related Compounds
Somatostatin
Compound Description: Somatostatin is a naturally occurring cyclic peptide hormone that acts primarily as an inhibitory regulator of various physiological processes. It exists in two major active forms, somatostatin-14 and somatostatin-28 [, , , , ]. Somatostatin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), known as somatostatin receptors (SSTRs) []. There are five known SSTR subtypes (SSTR1-5), each with distinct tissue distributions and pharmacological properties [].
Relevance: Somatostatin is the endogenous ligand for the receptors that Cyclosomatostatin antagonizes. Cyclosomatostatin acts as a competitive antagonist at these receptors, blocking the biological effects of somatostatin [, , , , , , ]. Structural similarities between Cyclosomatostatin and somatostatin allow for this competitive binding interaction.
Octreotide
Compound Description: Octreotide is a synthetic octapeptide analog of naturally occurring somatostatin [, , ]. It exhibits a longer half-life and increased potency compared to the endogenous somatostatin []. Octreotide primarily binds to SSTR2 and, to a lesser extent, SSTR5 [, ]. It is clinically used to treat various conditions, including acromegaly, carcinoid syndrome, and gastrointestinal bleeding.
Relevance: Octreotide acts as a potent somatostatin receptor agonist, mimicking the effects of the naturally occurring hormone. In several studies, octreotide is used in conjunction with Cyclosomatostatin to investigate the specific roles of somatostatin receptors in various physiological processes [, , ]. This experimental approach allows researchers to differentiate between the effects mediated by somatostatin receptor activation and those caused by other mechanisms.
[D-Lys3]-GHRP-6
Compound Description: [D-Lys3]-GHRP-6 is a synthetic growth hormone-releasing peptide (GHRP) analog that acts as a ghrelin receptor antagonist []. Ghrelin is another peptide hormone that plays a role in stimulating growth hormone release.
Relevance: While not directly structurally related to Cyclosomatostatin, [D-Lys3]-GHRP-6 is used in a study exploring growth hormone secretion mechanisms []. The study found that [D-Lys3]-GHRP-6 blocked the growth hormone release induced by l-ornithine, while Cyclosomatostatin did not. This suggests that the l-ornithine-induced growth hormone release is mediated by the ghrelin receptor pathway and not by somatostatin signaling, which Cyclosomatostatin would be expected to antagonize.
Compound Description: SDF-1α, also known as CXCL12, is a chemokine that plays a crucial role in T cell migration and trafficking []. Chemokines are a family of small signaling proteins that guide the movement of immune cells.
Relevance: Although not structurally related to Cyclosomatostatin, SDF-1α is relevant because of its interaction with somatostatin in modulating T cell activity []. Studies demonstrated that somatostatin specifically inhibits SDF-1α-induced T cell infiltration into collagen matrices, highlighting a potential cross-talk between these two signaling pathways. Cyclosomatostatin, by antagonizing somatostatin receptors, could potentially modulate the inhibitory effects of somatostatin on SDF-1α-mediated T cell migration.
Resiniferatoxin (RTX)
Compound Description: Resiniferatoxin (RTX) is a potent and highly selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor []. TRPV1 is expressed on sensory neurons and plays a role in pain and inflammation.
Relevance: RTX is not structurally related to Cyclosomatostatin but was used in a study investigating the role of somatostatin released from capsaicin-sensitive sensory neurons in a chronic arthritis model []. The study demonstrated that RTX pretreatment, which desensitizes TRPV1-expressing neurons and reduces somatostatin release, exacerbates arthritis symptoms. This finding, combined with the observation that Cyclosomatostatin also worsens arthritis in this model, suggests that endogenous somatostatin released from sensory neurons has an anti-inflammatory effect.
Relevance: TT-232 was used in the same chronic arthritis study as RTX and Cyclosomatostatin []. The researchers found that TT-232 administration could dose-dependently ameliorate the arthritic symptoms exacerbated by RTX pretreatment. This further supports the notion that somatostatin signaling, which Cyclosomatostatin disrupts, plays a role in attenuating inflammation in this chronic arthritis model.
Source and Classification
Cyclosomatostatin is derived from the natural peptide somatostatin but features a cyclic structure that enhances its stability and biological activity. It is categorized under peptide analogs and is recognized for its potential therapeutic applications in conditions influenced by somatostatin signaling, such as certain types of cancer and metabolic disorders .
Synthesis Analysis
Methods of Synthesis
The synthesis of Cyclosomatostatin is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the following steps:
Fmoc Chemistry: The synthesis begins with the attachment of the first amino acid to a solid support. The amino acids used are usually protected with Fmoc (9-fluorenylmethoxycarbonyl) groups to prevent unwanted reactions during coupling.
Sequential Addition: Each subsequent amino acid is added one at a time. After each addition, the Fmoc protecting group is removed, allowing for the next amino acid to be coupled.
Cyclic Formation: Once the linear peptide chain is formed, cyclization occurs to create the cyclic structure of Cyclosomatostatin. This can involve specific coupling reactions that facilitate the formation of peptide bonds between designated amino acids in the sequence.
Purification: After synthesis, the product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that the final product is free from impurities .
Technical Parameters
Coupling Reagents: Commonly used reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Base: A base such as diisopropylethylamine (DIEA) is often employed to facilitate coupling reactions.
Molecular Structure Analysis
Cyclosomatostatin features a cyclic structure that contributes to its stability and receptor binding affinity. The molecular formula for Cyclosomatostatin is C37H50N6O7S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Characteristics
Cyclic Peptide: The cyclic nature allows for unique conformational properties that enhance its interaction with somatostatin receptors.
Functional Groups: The presence of multiple functional groups such as amides and thiols plays a crucial role in its biological activity.
Molecular Data
Molecular Weight: Approximately 726.96 g/mol.
3D Structure: Advanced techniques like X-ray crystallography or NMR spectroscopy can be utilized to elucidate the precise three-dimensional conformation of Cyclosomatostatin .
Chemical Reactions Analysis
Types of Reactions
Peptide Bond Hydrolysis: Cyclosomatostatin can be hydrolyzed into its constituent amino acids using proteolytic enzymes such as trypsin or chymotrypsin.
Solid-Phase Peptide Synthesis Reactions: During SPPS, various coupling reactions occur that form peptide bonds while protecting groups are sequentially removed.
Common Reagents and Conditions
Proteolytic Enzymes: Used for hydrolysis.
Coupling Conditions: Typically involve mild conditions to maintain structural integrity during synthesis.
Mechanism of Action
Cyclosomatostatin functions primarily by antagonizing somatostatin receptors, particularly SSTR1.
Mode of Action
Receptor Binding: The compound binds to somatostatin receptors on cell membranes, blocking the action of endogenous somatostatin.
Inhibition Pathways: This blockade leads to inhibition of several downstream signaling pathways associated with cell proliferation and hormone release.
Biochemical Pathways Affected
Cyclosomatostatin has been shown to influence various biochemical pathways:
Inhibits growth hormone secretion.
Blocks insulin and glucagon release.
Affects β-adrenergic function and gastric emptying processes mediated by corticotropin-releasing factor .
Physical and Chemical Properties Analysis
Relevant Data
Melting Point: Specific melting point data may not be widely documented but can be determined through analytical methods.
pH Stability Range: Typically stable within physiological pH ranges but may vary under extreme conditions .
Applications
Cyclosomatostatin has several significant scientific applications:
Cancer Research: Its ability to inhibit cell proliferation makes it a candidate for therapeutic strategies against colorectal cancer and other malignancies influenced by somatostatin signaling.
Metabolic Disorders: Potential applications in regulating metabolic pathways affected by insulin and glucagon levels.
Pharmacological Studies: Used in research to explore somatostatin receptor functions and their implications in various diseases .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.